[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone
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Overview
Description
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary alcohols.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(2,4,6-trimethylphenyl)methanone
Uniqueness
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-20-7-13-24(14-8-20)32(29,30)27-17-15-26(16-18-27)25(28)22-9-11-23(12-10-22)31-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBOALXTGBYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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